molecular formula C12H19N B2778907 2-Methyl-4-phenylpentan-1-amine CAS No. 1859037-85-6

2-Methyl-4-phenylpentan-1-amine

Cat. No.: B2778907
CAS No.: 1859037-85-6
M. Wt: 177.291
InChI Key: OBHYVPZGHFXOHC-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylpentan-1-amine is a branched aliphatic amine featuring a phenyl substituent at the fourth carbon and a methyl group at the second carbon of a pentane backbone. The amine functional group and aromatic substituents make it a candidate for further derivatization, particularly in bioactive molecule synthesis .

Properties

IUPAC Name

2-methyl-4-phenylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-7,10-11H,8-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHYVPZGHFXOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)C1=CC=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylpentan-1-amine can be achieved through several methods. One common approach involves the alkylation of a suitable amine precursor with a halogenated pentane derivative. For example, the reaction of 4-phenyl-2-pentanone with methylamine under reductive amination conditions can yield the desired compound. This reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out in an appropriate solvent like methanol .

Industrial Production Methods

On an industrial scale, the production of 2-Methyl-4-phenylpentan-1-amine may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of intermediate compounds in the presence of metal catalysts such as palladium on carbon can be employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylpentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary amines. Substitution reactions can lead to various phenyl-substituted derivatives .

Scientific Research Applications

2-Methyl-4-phenylpentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylpentan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological receptors, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Key Substituents Notable Properties
2-Methyl-4-phenylpentan-1-amine C₁₂H₁₉N Phenyl (C4), methyl (C2) Likely moderate lipophilicity
1-(4-Ethylphenyl)-4-methylpentan-1-amine C₁₄H₂₃N Ethylphenyl (C4), methyl Higher lipophilicity (predicted)
4-Methoxy-4-methylpentan-1-amine HCl C₇H₁₇NO·HCl Methoxy, methyl Water-soluble salt
2,2-Diphenylethan-1-amine C₁₄H₁₅N Two phenyl groups Rigid, high binding affinity

Research Findings and Gaps

  • Synthetic Challenges : 2-Methyl-4-phenylpentan-1-amine’s branched structure may complicate regioselective reactions compared to linear analogs like 4-methoxy-4-methylpentan-1-amine .
  • Bioactivity Potential: The phenyl group could enhance interactions with aromatic protein residues, similar to diphenylethan-1-amine derivatives in drug design .
  • Data Limitations : Key parameters (e.g., boiling point, solubility) for 2-methyl-4-phenylpentan-1-amine and its ethylphenyl analog remain uncharacterized, necessitating further study .

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